Home > Products > Screening Compounds P20956 > 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine - 306979-57-7

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-2662857
CAS Number: 306979-57-7
Molecular Formula: C14H14N4O
Molecular Weight: 254.293
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the IUPAC name 7-(1-(m-tolyloxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine . It has a molecular weight of 269.31 .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . One-pot synthesis of 2-(R-amino)-[1,2,4]triazolo[1,5-a]-pyrimidines starting from l-(pyrimidin-2-yl)thiosemicarbazides has been reported . Two facile and efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines have also been developed .


Molecular Structure Analysis

The molecular structure of “7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the InChI code: 1S/C14H15N5O/c1-9-4-3-5-11(8-9)20-10(2)12-6-7-16-14-17-13(15)18-19(12)14/h3-8,10H,1-2H3,(H2,15,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine” include a molecular weight of 269.31 . The compound should be stored at a temperature of 28°C .

Overview

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C14H15N5O, with a molecular weight of 269.31 g/mol. It is classified as a heterocyclic compound, specifically an aromatic nitrogen-containing ring structure that incorporates both triazole and pyrimidine moieties.

Synthesis Analysis

The synthesis of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process that integrates various organic reactions. One common synthetic route includes the reaction of 3-methylphenol with ethyl bromoacetate to form an intermediate compound. This intermediate is then reacted with [1,2,4]triazolo[1,5-a]pyrimidine under specific conditions to yield the final product.

Technical Details

  • Initial Reaction: The reaction between 3-methylphenol and ethyl bromoacetate is performed in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Coupling Reaction: The intermediate formed is subsequently coupled with [1,2,4]triazolo[1,5-a]pyrimidine in the presence of a base like diisopropylethylamine to facilitate the formation of the desired compound.
Molecular Structure Analysis

The structure of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be described as follows:

  • Core Structure: The compound features a triazolo-pyrimidine core which consists of a fused five-membered and six-membered ring containing nitrogen atoms.
  • Substituents: The molecule is substituted at the seventh position with a phenoxyethyl group containing a methyl group on the phenyl ring.

Structural Data

  • Molecular Formula: C14H15N5O
  • Molecular Weight: 269.31 g/mol
  • IUPAC Name: 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Chemical Reactions Analysis

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions due to its functional groups:

Types of Reactions

  • Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution reactions can occur at the phenoxy group using reagents like sodium methoxide.

Technical Details

  • Oxidation Conditions: Typically carried out in acidic media using potassium permanganate.
  • Reduction Conditions: Sodium borohydride is used in methanol as a solvent for effective reduction.
  • Substitution Conditions: Sodium methoxide in methanol serves as an effective reagent for nucleophilic substitution.
Mechanism of Action

The mechanism by which 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine exerts its biological effects is linked to its structural similarity to other compounds that act on specific biochemical pathways:

Process

  • Target Interaction: Compounds with similar structures have been identified as inverse agonists for certain nuclear receptors and may influence pathways related to immune response and signal transduction.
  • Biological Activity: Research indicates that this compound may inhibit specific protein-protein interactions crucial for viral replication or cellular signaling.
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine are essential for understanding its behavior in various applications:

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several notable applications across different fields:

Scientific Uses

  • Medicinal Chemistry: Investigated for potential antimicrobial and anticancer properties. Its ability to inhibit specific biological targets makes it a candidate for drug development.
  • Biological Research: Explored for its role in studying cellular mechanisms and pathways related to disease processes.
  • Material Science: Utilized in developing new materials due to its unique chemical structure and properties.

This compound represents a significant area of interest within organic synthesis and pharmacology due to its diverse applications and potential therapeutic benefits.

Introduction to 1,2,4-Triazolo[1,5-a]Pyrimidine Scaffold in Medicinal Chemistry

Historical Development of Triazolo-Pyrimidine Derivatives in Drug Discovery

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold was first synthesized in 1909 by Bülow and Haas, marking the inception of a versatile heterocyclic system in medicinal chemistry [1] [2] [4]. Early applications focused on its structural resemblance to purines, positioning it as a bioisostere for adenosine in nucleoside analogs. This analogy was exploited in the 1960s–1970s with Trapidil (2,5,7-triphenyl-[1,2,4]triazolo[1,5-a]pyrimidine), a platelet-derived growth factor antagonist approved in Japan for ischemic coronary diseases [1] [4]. Trapidil demonstrated the TP scaffold’s capacity for multi-target engagement, exhibiting vasodilatory and antiplatelet effects through kinase modulation [2].

The 2000s witnessed significant diversification in TP-based therapeutics. Essramycin, isolated from marine Streptomyces sp. in 2008, became the first naturally occurring TP antibiotic, validating the scaffold’s biological relevance beyond synthetic analogs [1] [4]. Concurrently, filibuvir (a TP-based hepatitis C virus polymerase inhibitor) advanced to Phase II clinical trials, underscoring the scaffold’s utility in antiviral drug design [4]. Modern applications include kinase inhibitors (e.g., CDK-2 and PI3K), microtubule stabilizers for neurodegenerative diseases, and anti-infective agents, collectively demonstrating sustained pharmacological innovation [1] [5].

Table 1: Key Milestones in 1,2,4-Triazolo[1,5-a]pyrimidine Drug Development

YearCompound/EventTherapeutic AreaSignificance
1909Initial synthesisN/AFirst chemical characterization of TP scaffold
1960sTrapidilCardiovascularMarketed vasodilator/antiplatelet agent
2008Essramycin isolationAntibacterialFirst natural TP antibiotic
2010sFilibuvir (Phase II)Antiviral (HCV)Non-nucleoside polymerase inhibitor
2020sMicrotubule-stabilizing TP derivatives (e.g., compound 67)Neurodegenerative diseasesBlood-brain barrier penetrant agents

The scaffold’s synthetic versatility further accelerated its adoption. Annulation reactions between 1,2,4-aminotriazoles and 1,3-dicarbonyl compounds enabled efficient derivatization at positions 2, 5, 6, and 7 [1] [2]. Modifications at these sites directly influence electronic properties, aromaticity, and metal-chelating capabilities, allowing precise tuning of pharmacodynamic profiles [4] [8]. For example, 5-methyl-7-phenyl substitutions enhance kinase affinity, while 7-amino groups optimize antiplasmodial activity [6] [8].

Role of Structural Hybridization in Enhancing Bioactivity: Case Studies

Structural hybridization—the covalent integration of pharmacophoric fragments into hybrid architectures—exploits synergistic interactions to enhance potency, selectivity, and drug-likeness. The TP scaffold serves as an ideal platform for hybridization due to its multiple vector points for functionalization and inherent bioactivity. Below are three case studies demonstrating this strategy:

Case Study 1: Influenza RNA Polymerase InhibitorsHybridization of TP with cycloheptathiophene-3-carboxamide yielded nanomolar inhibitors of influenza PA-PB1 protein-protein interaction. Compound 3 (5-methyl-7-(cycloheptathiophene-3-carboxamido)-[1,2,4]triazolo[1,5-a]pyrimidine) achieved IC₅₀ = 1.1 μM in binding assays and EC₅₀ = 7–25 μM against influenza A/B strains [3]. Crystallography revealed that the TP core anchored H-bonds with Gln408 of PA, while the cycloheptathiophene moiety occupied hydrophobic regions near Trp706. Hybrid analog 23 replaced cycloheptathiophene with a 2-carbamoylphenyl group, improving solubility while maintaining antiviral activity (EC₅₀ = 5.3 μM) [3]. This exemplifies hybridization balancing potency and physicochemical properties.

Case Study 2: Anticancer Agents Targeting Tubulin and KinasesIntegration of TP with indole yielded potent antiproliferative agents. Compound H12 (7-((1H-indol-3-yl)methyl)-5-(cyclopropylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidine) inhibited gastric cancer cell proliferation (IC₅₀ = 9.47 μM) by suppressing extracellular signal-regulated kinase signaling [6]. Mechanistic studies confirmed G2/M phase arrest via cyclin B1 downregulation and apoptosis induction through caspase-3 activation. Similarly, fusing TP with pyrazolopyrimidines generated CDK-2 inhibitors (e.g., compound 19) with sub-μM IC₅₀ and >100-fold selectivity over GSK-3β [1] [2]. X-ray crystallography validated TP’s role as a purine bioisostere, mimicking ATP-binding site interactions [2].

Case Study 3: Metal Complex Hybrids for Antiparasitic ActivityTP’s N1/N3/N4 nitrogen atoms enable chelation with transition metals, enhancing anti-parasitic activity. Silver(I) complexes with bidentate TP ligands exhibited nanomolar efficacy against Leishmania spp. (e.g., [Ag(5-methyl-7-phenyl-TP)₂]BF₄, IC₅₀ = 0.14 μM) [4]. The TP scaffold facilitated metal coordination while maintaining membrane permeability, and the silver center induced oxidative stress in parasites. Such hybrids outperformed non-chelated TP analogs by >50-fold, demonstrating hybridization’s role in overcoming resistance [4].

Table 2: Hybridization Strategies for 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

Hybrid ComponentsBiological TargetOptimized CompoundKey Activity
TP + CycloheptathiopheneInfluenza PA-PB1 interfaceCompound 3IC₅₀ = 1.1 μM (binding); EC₅₀ = 7–25 μM (antiviral)
TP + IndoleExtracellular signal-regulated kinase pathwayH12IC₅₀ = 9.47 μM (MGC-803 cells); suppresses extracellular signal-regulated kinase phosphorylation
TP + Silver(I)Leishmania spp. membranes[Ag(5-methyl-7-phenyl-TP)₂]⁺IC₅₀ = 0.14 μM; induces parasite oxidative stress

Hybridization consistently leverages three advantages of the TP core:

  • Synthetic Accessibility: Annulation and Dimroth rearrangements enable rapid hybrid synthesis [2] [3].
  • Biopolypharmacology: Simultaneous engagement of disparate targets (e.g., tubulin and kinases) [1] [6].
  • ADME Optimization: Hybrids like H12 maintain favorable log P (2.1–3.8) and blood-brain barrier penetration (B/P ratio >5) [1] [6].

These cases underscore that structural hybridization, anchored on the TP scaffold, is a cornerstone strategy for overcoming limitations of unitary pharmacophores in drug discovery.

Properties

CAS Number

306979-57-7

Product Name

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C14H14N4O

Molecular Weight

254.293

InChI

InChI=1S/C14H14N4O/c1-10-4-3-5-12(8-10)19-11(2)13-6-7-15-14-16-9-17-18(13)14/h3-9,11H,1-2H3

InChI Key

HHOSMXBSJPXCEQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC=NN23

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.